Cas no 2138233-98-2 (1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine)
![1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine structure](https://ja.kuujia.com/scimg/cas/2138233-98-2x500.png)
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine 化学的及び物理的性質
名前と識別子
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- EN300-790231
- 2138233-98-2
- 1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine
- 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine
-
- インチ: 1S/C8H10Cl3N3/c1-5(12)2-6-3-13-7(14-4-6)8(9,10)11/h3-5H,2,12H2,1H3
- InChIKey: YEFZUDBZCPETBL-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=NC=C(C=N1)CC(C)N)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 252.994030g/mol
- どういたいしつりょう: 252.994030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790231-0.5g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-790231-0.1g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-790231-1.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-790231-2.5g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-790231-0.05g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-790231-0.25g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-790231-10.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-790231-5.0g |
1-[2-(trichloromethyl)pyrimidin-5-yl]propan-2-amine |
2138233-98-2 | 95% | 5.0g |
$2858.0 | 2024-05-22 |
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine 関連文献
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amineに関する追加情報
Introduction to 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine (CAS No. 2138233-98-2)
1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2138233-98-2, has garnered considerable attention due to its potential applications in drug development and molecular research. The structural motif of this molecule, featuring a pyrimidine core linked to a propylamine group, makes it a versatile scaffold for various biochemical interactions.
The compound's molecular structure consists of a pyrimidine ring substituted at the 5-position with a trichloromethyl group and at the 2-position with a propylamine moiety. This arrangement imparts specific electronic and steric properties that are critical for its interaction with biological targets. The trichloromethyl group enhances electrophilicity, making the molecule suitable for further functionalization, while the propylamine side chain contributes to hydrogen bonding capabilities, facilitating binding to proteins and enzymes.
In recent years, there has been a growing interest in pyrimidine derivatives due to their wide range of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored as pharmacophores in medicinal chemistry. The presence of the pyrimidine ring in 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine suggests potential applications in the development of antiviral, anticancer, and antimicrobial agents. The compound's ability to modulate enzyme activity and interact with cellular pathways makes it a promising candidate for further investigation.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. The unique combination of functional groups in 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine allows for fine-tuning of its pharmacological properties. For instance, modifications at the trichloromethyl position can alter reactivity and binding affinity, while changes in the propylamine moiety can influence solubility and metabolic stability. Such flexibility is crucial for optimizing drug-like characteristics and improving therapeutic efficacy.
The compound has been investigated in various preclinical models to assess its biological activity. Preliminary findings indicate that it exhibits notable interactions with enzymes involved in cellular signaling pathways. These interactions may lead to effects on processes such as proliferation, differentiation, and apoptosis, which are relevant to several diseases. Additionally, the compound's stability under different conditions makes it suitable for formulation into drug delivery systems, enhancing its potential for clinical applications.
The synthesis of 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework. The optimization of these synthetic routes is essential for large-scale production and cost-effective manufacturing.
In conclusion, 1-[2-(Trichloromethyl)pyrimidin-5-yl]propan-2-amine represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activities. Its unique combination of functional groups offers opportunities for designing novel therapeutic agents targeting various diseases. Further studies are warranted to fully elucidate its mechanism of action and explore its therapeutic potential. As research continues to advance, this compound is likely to play a significant role in the development of next-generation pharmaceuticals.
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